Reduced Lipophilicity vs. Chloro Analogue for Optimized ADME Profiling
The lipophilicity of a building block directly impacts the LogP of downstream drug candidates, influencing absorption and distribution [1]. Ethyl 3-bromo-4-fluoro-5-nitrobenzoate exhibits a computed XLogP3 of 2.8, which is notably lower than the 2.98 value observed for its chloro analogue . This quantifiably reduced lipophilicity offers a slight but potentially critical advantage in medicinal chemistry campaigns aiming for compounds with improved developability profiles, avoiding the excessive lipophilicity frequently associated with chloro-substituted intermediates .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3: 2.8 |
| Comparator Or Baseline | Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate (LogP: 2.98) |
| Quantified Difference | Target compound is 0.18 log units less lipophilic. |
| Conditions | Computed values from authoritative databases: XLogP3 for target (Kuujia) and LogP for chloro analogue (Chemsrc). |
Why This Matters
Procuring the bromo derivative over the chloro analogue provides a tangible, measured reduction in lipophilicity for synthesizing drug candidates with potentially better pharmacokinetic properties.
- [1] Kuujia. Cas no 1353101-96-8 (Ethyl 3-bromo-4-fluoro-5-nitrobenzoate). Retrieved from https://www.kuujia.com/cas-1353101-96-8.html. View Source
